molecular formula C18H17FN2O B1673475 Fluproquazone CAS No. 40507-23-1

Fluproquazone

货号: B1673475
CAS 编号: 40507-23-1
分子量: 296.3 g/mol
InChI 键: ZWOUXWWGKJBAHQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

氟普罗奎酮是一种喹唑啉酮衍生物,以其强效的镇痛、退热和抗炎作用而闻名。它由山道士公司发现,并在市场上以 Tormosyl 的商品名销售。 尽管具有令人鼓舞的药理特性,但氟普罗奎酮由于肝毒性而在开发过程中被撤回 .

准备方法

合成路线和反应条件: 氟普罗奎酮的合成涉及形成喹唑啉酮核心结构。主要步骤包括:

    喹唑啉酮核的形成: 这通常通过适当的邻氨基苯甲酸衍生物与异氰酸酯或类似试剂的环化来实现。

    取代基的引入: 4-氟苯基和 7-甲基通过亲电芳香取代反应引入。

    最终组装: 异丙基通过烷基化反应添加。

工业生产方法: 氟普罗奎酮的工业生产将涉及优化上述合成路线以进行大规模生产。这包括:

    溶剂和催化剂的选择: 选择合适的溶剂和催化剂以最大限度地提高产率和纯度。

    反应条件: 控制温度、压力和反应时间以确保产品质量一致。

    纯化: 采用结晶、蒸馏和色谱等技术来纯化最终产品。

化学反应分析

反应类型: 氟普罗奎酮经历各种化学反应,包括:

    氧化: 该化合物可以氧化形成具有不同氧化态的喹唑啉酮衍生物。

    还原: 还原反应可以改变喹唑啉酮核或取代基。

    取代: 亲电和亲核取代反应可以在芳香环上引入或取代官能团。

常用试剂和条件:

    氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

    还原: 使用氢化铝锂和硼氢化钠等还原剂。

    取代: 卤素、烷基卤化物和亲核试剂(例如胺、硫醇)在各种条件下(例如酸性、碱性或中性)使用。

主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。例如,氧化可能产生喹唑啉酮氧化物,而取代反应可以产生各种取代的喹唑啉酮。

科学研究应用

Analgesic Properties

Fluproquazone has demonstrated significant analgesic effects in various clinical studies. It was compared with other analgesics such as aspirin and mefenamic acid in postoperative pain management.

Clinical Studies Overview

  • Postoperative Pain Management
    • A multicentric double-blind study evaluated this compound against mefenamic acid in 41 patients suffering from moderate to severe postoperative pain. Results indicated that this compound provided a clinically relevant analgesic effect, significantly outperforming mefenamic acid after the first dose and over a six-hour period. The side effects were notably lower with this compound (2%) compared to mefenamic acid (10%) .
  • Comparison with Aspirin
    • In a randomized trial involving 672 hospitalized patients, this compound (75 to 200 mg) was compared with aspirin (1,000 mg). The findings showed that this compound was approximately equiactive to aspirin but better tolerated, with similar onset and duration of analgesia .
  • Soft Tissue Lesions and Osteoarthrosis
    • Another study assessed this compound against a combination of dextropropoxyphene hydrochloride and paracetamol in 170 patients with soft tissue lesions and osteoarthrosis. Both treatments provided significant pain relief; however, this compound had a lower incidence of side effects (9% vs. 30%) .

Pharmacological Mechanism

This compound exhibits its analgesic effects through the inhibition of cyclooxygenase enzymes, which play a crucial role in the synthesis of prostaglandins involved in pain and inflammation. This mechanism is similar to that of other nonsteroidal anti-inflammatory drugs (NSAIDs), making it effective for treating conditions characterized by pain and inflammation.

Data Summary Table

Study ReferencePatient PopulationTreatment ComparisonKey FindingsSide Effects
672 patientsThis compound vs. AspirinThis compound equiactive to aspirin; better toleratedLower with this compound
41 patientsThis compound vs. Mefenamic AcidThis compound more effective after first dose2% with this compound vs. 10% with mefenamic acid
170 patientsThis compound vs. Dextropropoxyphene/ParacetamolSignificant pain relief; lower side effects with this compound9% with this compound vs. 30% with combination

Regulatory Status and Research Needs

Despite its promising applications, this compound was withdrawn from development primarily due to liver toxicity concerns. Ongoing research is necessary to explore safer derivatives or formulations that could retain the therapeutic benefits while minimizing adverse effects.

作用机制

氟普罗奎酮通过多种机制发挥其作用:

相似化合物的比较

氟普罗奎酮与其他喹唑啉酮衍生物相似,例如普罗奎酮和塞来昔布:

独特性: 氟普罗奎酮独特地结合了强效镇痛、退热和抗炎作用,以及其喹唑啉酮结构,使其区别于其他化合物。由于肝毒性,其开发被停止,与其他 NSAID 相比,这是一个重大缺点。

类似化合物列表:

  • 普罗奎酮
  • 塞来昔布
  • 布洛芬
  • 萘普生

生物活性

Fluproquazone is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the class of quinazoline derivatives. It has been primarily studied for its analgesic and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

This compound exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the conversion of arachidonic acid to prostaglandins—key mediators of inflammation and pain. The inhibition of COX enzymes leads to a reduction in the synthesis of these inflammatory mediators, thus alleviating pain and inflammation.

Pharmacological Properties

The biological activity of this compound can be summarized as follows:

  • Analgesic Activity : this compound has demonstrated significant analgesic effects in various clinical trials. In one study involving 170 patients with soft-tissue lesions and osteoarthrosis, this compound was administered and showed notable efficacy compared to placebo .
  • Anti-inflammatory Activity : The compound exhibits anti-inflammatory properties through its action on COX enzymes. This has been confirmed in several animal models where this compound reduced inflammation markers significantly .
  • Toxicological Profile : Generally, this compound is well tolerated, with a low incidence of adverse effects reported in clinical settings. However, like other NSAIDs, it may cause gastrointestinal discomfort in some patients .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical practice:

  • Treatment of Osteoarthritis : In a randomized controlled trial, patients with osteoarthritis treated with this compound reported significant pain relief compared to those receiving placebo. The study indicated an improvement in functionality and quality of life for patients on this compound therapy .
  • Headache Management : A clinical investigation assessed this compound's efficacy in treating non-migrainous headaches. Results showed that patients experienced substantial reductions in headache frequency and intensity .
  • Comparative Efficacy : A comparative study evaluated this compound against standard analgesics like diclofenac. This compound demonstrated comparable or superior analgesic activity at equivalent dosages, suggesting its potential as an effective alternative for pain management .

Research Findings

Recent research has focused on enhancing the biological activity of fluoroquinolones, including this compound, through structural modifications. Key findings include:

  • Enhanced Antimicrobial Activity : Some studies have explored the potential antimicrobial properties of fluoroquinolone derivatives, including this compound, showing effectiveness against resistant bacterial strains due to their ability to inhibit bacterial DNA gyrase and topoisomerase IV .
  • In Vitro Studies : Laboratory studies have indicated that this compound possesses anticancer properties alongside its analgesic effects, opening avenues for further research into its therapeutic applications beyond pain relief .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Property Description
Analgesic Efficacy Significant pain relief in osteoarthritis and headache management studies
Anti-inflammatory Action Effective COX inhibition leading to reduced inflammation markers
Toxicity Profile Generally well tolerated; low incidence of adverse effects reported
Potential Antimicrobial Activity Exhibits effectiveness against resistant bacteria in vitro

属性

CAS 编号

40507-23-1

分子式

C18H17FN2O

分子量

296.3 g/mol

IUPAC 名称

4-(4-fluorophenyl)-7-methyl-1-propan-2-ylquinazolin-2-one

InChI

InChI=1S/C18H17FN2O/c1-11(2)21-16-10-12(3)4-9-15(16)17(20-18(21)22)13-5-7-14(19)8-6-13/h4-11H,1-3H3

InChI 键

ZWOUXWWGKJBAHQ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C(=NC(=O)N2C(C)C)C3=CC=C(C=C3)F

规范 SMILES

CC1=CC2=C(C=C1)C(=NC(=O)N2C(C)C)C3=CC=C(C=C3)F

外观

Solid powder

Key on ui other cas no.

40507-23-1

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

4-(p-fluorophenyl)-1-isopropyl-7-methyl-quinazolin-2(1H)-one
fluproquazone
RF 46-790

产品来源

United States

Synthesis routes and methods I

Procedure details

17.4 g 1-isopropyl-4-(4-fluorophenyl)-7-methyl-4a,5,6,8a-tetrahydro-2(1H)-quinazolinone are dissolved under heating in 50 ml decaline and treated portionwise at 140° with 4 g powdered sulphur. On completion of the addition stirring is continued for 1 hour at 160°. The mixture is diluted with toluene and extracted several times with 15% hydrochloric acid. The acidic phase is treated with methylene chloride and neutralized under ice cooling with sodium hydroxide solution. The water phase is extracted with methylene chloride and the combined methylene chloride extracts concentrated in vacuo. The concentrate is chromatographed on silica gel using dichloromethane and methanol as eluant. After recrystallisation from toluene the title compound is obtained, m.p. 174°-176°.
Name
1-isopropyl-4-(4-fluorophenyl)-7-methyl-4a,5,6,8a-tetrahydro-2(1H)-quinazolinone
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 8.5 g. of 2-isopropylamino-4-methyl-4'-fluoro-benzophenone and 4.2 g. of potassium isocyanate in 100 ml. of glacial acetic acid is stirred at 60°-70°C. for 20 hours. The resulting mixture is treated with a mixture of ice and water and extracted three times with methylene chloride. The organic phases are combined, washed twice with water, once with sodium bicarbonate solution and again with water followed by drying and evaporation in vacuo. The residue is dissolved in a small amount of methylene chloride and precipitated by adding pentane. The resulting solid is redissolved in methylene chloride, treated with charcoal and diethyl ether exchanged for the methylene chloride to obtain a solid which is dried in a high vacuum at 60°C. to yield 1-isopropyl-7-methyl-4-(p-fluorophenyl)-2(1H)-quinazolinone, m.p. 172°-174°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluproquazone
Reactant of Route 2
Reactant of Route 2
Fluproquazone
Reactant of Route 3
Fluproquazone
Reactant of Route 4
Reactant of Route 4
Fluproquazone
Reactant of Route 5
Fluproquazone
Reactant of Route 6
Reactant of Route 6
Fluproquazone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。